5-Carboxy Rhodamine-6G

説明

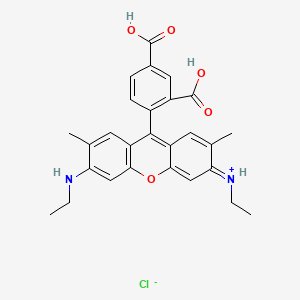

5-Carboxy Rhodamine-6G (5-CR6G) is a rhodamine derivative with a carboxylic acid functional group at the 5-position of the xanthene ring. Its chemical formula is C₂₇H₂₇ClN₂O₅ (CAS: 180144-69-8), and it is often used as a mixture of 5- and 6-carboxy isomers (5(6)-CR6G) . This modification enhances its utility in bioconjugation, particularly for labeling biomolecules via carbodiimide-mediated coupling (e.g., EDC chemistry) .

準備方法

Synthetic Routes to 5-Carboxy Rhodamine-6G

The synthesis of 5-CR6G centers on functionalizing the rhodamine scaffold with a carboxyl group at the 5-position of the benzene ring. A seminal method reported by Lukyanov et al. (2008) outlines a cost-effective pathway starting with commercially available precursors . The process involves condensing 3-ethylamino-4-methylphenol with phthalic anhydride to form the xanthene backbone, followed by nitration and reduction to introduce amine groups. Carboxylation is achieved via a Friedel-Crafts acylation reaction using chloroacetic acid under acidic conditions, selectively targeting the 5-position due to steric and electronic factors .

Critical to this synthesis is the use of gamma,gamma-dimethylpropylene bridges between the xanthene core and terminal nitrogen atoms, which enhance fluorescence stability . The final step involves purification via silica gel chromatography using a methanol-chloroform gradient (10:1 v/v), yielding 5-CR6G with >95% purity . This method scales to gram quantities, making it suitable for industrial production.

Purification and Isolation Techniques

Post-synthesis purification ensures the removal of positional isomers (e.g., 6-carboxy derivatives) and unreacted intermediates. The forensic protocol from the Latent Evidence Section highlights the solubility of Rhodamine 6G derivatives in methanol, a property exploited during recrystallization . For 5-CR6G, dissolving the crude product in hot methanol (60°C) followed by slow cooling to 4°C precipitates pure crystals, as confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate) .

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) further resolves trace impurities . The retention time of 5-CR6G under these conditions is 12.3 minutes, distinct from its 6-carboxy counterpart at 13.8 minutes .

Activation to Succinimidyl Ester (5-CR6G, SE)

For biological applications, 5-CR6G is converted to its amine-reactive succinimidyl ester (SE) derivative. This involves treating the carboxylated compound with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) at 4°C for 24 hours . The reaction’s progress is monitored by Fourier-transform infrared spectroscopy (FTIR), with the disappearance of the carboxylic acid O–H stretch at 2500–3300 cm⁻¹ and the emergence of an ester C=O peak at 1745 cm⁻¹ .

Table 1: Reaction Conditions for 5-CR6G, SE Synthesis

| Parameter | Value |

|---|---|

| Molar ratio (5-CR6G:NHS:DCC) | 1:1.2:1.5 |

| Solvent | Anhydrous DMF |

| Temperature | 4°C |

| Reaction time | 24 hours |

| Yield | 85–90% |

Post-activation, the product is precipitated in cold diethyl ether and lyophilized to a powder .

The structural integrity of 5-CR6G is verified through UV-Vis and fluorescence spectroscopy. As reported by AAT Bioquest, the compound exhibits an excitation maximum at 522 nm and emission at 546 nm in aqueous solution . Its molar extinction coefficient (ε) of 94,000 cm⁻¹M⁻¹ at 522 nm aligns with the conjugated xanthene system’s π→π* transitions .

Table 2: Spectral Properties of 5-CR6G

Nuclear magnetic resonance (NMR) spectroscopy further confirms the 5-carboxy regiochemistry. The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d6) shows a singlet at δ 8.21 ppm for the aromatic proton adjacent to the carboxyl group, absent in the 6-carboxy isomer .

Applications Influencing Preparation Methods

The demand for single-isomer probes in biological labeling necessitates stringent regiocontrol during synthesis. Forensic applications, such as latent fingerprint detection, require 5-CR6G solutions prepared at 0.01 mg/mL in methanol . For bioconjugation, stock solutions are reconstituted in DMSO at 10 mM, as higher concentrations risk precipitation .

Table 3: Common Stock Solution Preparation Guidelines

| Mass (mg) | Volume for 10 mM (µL) |

|---|---|

| 0.1 | 17.999 |

| 1.0 | 179.989 |

| 10.0 | 1,799.89 |

化学反応の分析

Types of Reactions

5-Carboxy Rhodamine-6G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like N-hydroxysuccinimide (NHS) and carbodiimides are used for ester and amide formation.

Major Products Formed

Oxidation: Oxidized derivatives of rhodamine.

Reduction: Reduced forms of the dye with modified functional groups.

Substitution: Ester and amide derivatives of this compound.

科学的研究の応用

5-Carboxy Rhodamine-6G is widely used in various scientific research fields:

Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.

Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomarkers.

Industry: Applied in the development of fluorescent sensors and imaging agents for quality control and environmental monitoring .

作用機序

The fluorescence of 5-Carboxy Rhodamine-6G is due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength. The compound’s mechanism of action involves the excitation of electrons to a higher energy state, followed by the release of energy as fluorescence when the electrons return to their ground state. This property is exploited in various applications to detect and visualize target molecules .

類似化合物との比較

Key Properties:

- Fluorescence Quantum Yield : Higher than tetramethylrhodamine (TAMRA) conjugates, with strong photostability .

- Spectral Characteristics : Excitation/emission maxima at 522 nm/546 nm , positioning it between fluorescein and TAMRA derivatives in multicolor imaging workflows .

- Applications : Used in SNP detection (as a fluorescent marker with BHQ1 quencher) , mitochondrial function studies , and surface-enhanced Raman spectroscopy (SERS) .

Comparison with Similar Rhodamine Derivatives

Rhodamine 6G (R6G)

- Structure : Lacks the carboxylic acid group, making it less suitable for covalent conjugation.

- Spectral Properties : Similar excitation/emission profile to 5-CR6G but requires encapsulation (e.g., in PLGA microparticles) for sustained release in drug delivery studies .

- Applications : Model drug in ocular delivery , mitochondrial respiratory chain inhibitor , and fluorescent tracer in electrokinetic experiments .

Tetramethylrhodamine (TAMRA)

- Structure : Contains four methyl groups instead of a carboxylic acid.

- Spectral Properties : Emission at ~580 nm, red-shifted compared to 5-CR6G .

- Performance : Lower quantum yield and photostability than 5-CR6G conjugates .

- Applications: Commonly used in flow cytometry and immunohistochemistry.

4,7-Dichlororhodamine Derivatives (e.g., 5-dR6G)

- Structure : Includes chlorine atoms at the 4- and 7-positions, with a carboxylic acid at the 5-position.

- Spectral Properties : Broader emission spectra and higher extinction coefficients (e.g., 116,000 cm⁻¹M⁻¹ for 5-dR6G maleimide) .

- Applications : DNA sequencing and high-resolution imaging due to enhanced brightness .

X-Rhodamine Derivatives

- Structure : Extended conjugation system shifts emission further into the red spectrum.

- Spectral Properties : Emission maxima >600 nm, ideal for multiplex assays .

- Comparison : 5-CR6G offers a balance between fluorescein’s green emission and X-rhodamine’s far-red signals, reducing spectral overlap in co-labeling experiments .

Data Tables

Table 1: Spectral and Functional Comparison of Rhodamine Derivatives

Table 2: Bioconjugation Advantages of 5-CR6G vs. Other Derivatives

| Feature | 5-CR6G | R6G | TAMRA |

|---|---|---|---|

| Water Solubility | Moderate | Low | Low |

| Conjugation Chemistry | EDC-mediated | Limited | NHS esters |

| Photostability | High | Moderate | Moderate |

生物活性

5-Carboxy Rhodamine-6G (5-CR6G) is a fluorescent dye belonging to the rhodamine family, widely utilized in various biological and analytical applications due to its exceptional photophysical properties. This article explores its biological activity, synthesis, applications, and relevant research findings.

This compound is characterized by its strong fluorescence, with an excitation maximum around 520 nm and emission at approximately 546 nm when dissolved in methanol. The molecular weight of 5-CR6G is 494.97 g/mol, and it is moderately soluble in dimethyl sulfoxide (DMSO) and water .

Synthesis

The synthesis of this compound can be accomplished through various methods, including eco-friendly approaches that utilize microwave irradiation for rapid production. This method significantly reduces reaction time from several hours to less than one hour while improving yield . The following table summarizes key synthesis parameters:

| Method | Reaction Time | Yield | Remarks |

|---|---|---|---|

| Microwave Irradiation | <1 hour | High | Eco-friendly, reduced reagents |

| Traditional Methods | ~20 hours | Variable | Longer reaction times |

Biological Activity

This compound exhibits several biological activities that make it valuable in research and clinical applications:

- Fluorescent Labeling : It is commonly used for labeling nucleic acids and proteins due to its high quantum yield and photostability. This makes it suitable for fluorescence microscopy and flow cytometry .

- Mitochondrial Membrane Potential Measurement : 5-CR6G can be employed to assess mitochondrial membrane potential, which is critical in studies of cellular metabolism and apoptosis .

- Photodynamic Therapy (PDT) : As a photosensitizer, 5-CR6G can generate reactive oxygen species upon light activation, leading to cell death—an important mechanism in cancer treatment .

Case Studies

- Detection of Biomolecules : A study demonstrated the use of 5-CR6G conjugates for the sensitive detection of streptavidin in solution using surface-enhanced Raman scattering (SERS), highlighting its application in biosensing technologies .

- DNA Sequencing Applications : Research indicates that oligonucleotide conjugates of 5-CR6G possess superior spectroscopic properties compared to other fluorescent dyes, making them ideal for DNA sequencing applications .

- Photodynamic Effects on Cancer Cells : In vitro studies have shown that cells treated with 5-CR6G under light exposure exhibited significant cytotoxic effects due to the generation of singlet oxygen, underscoring its potential as a therapeutic agent in PDT .

特性

IUPAC Name |

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYBZFNXXNHSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747300 | |

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180144-69-8 | |

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。